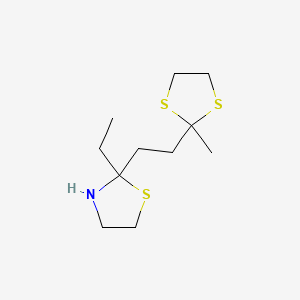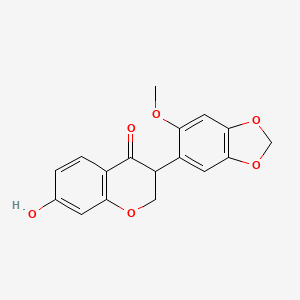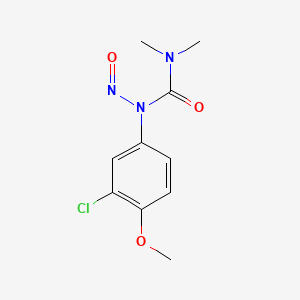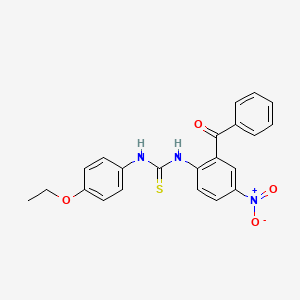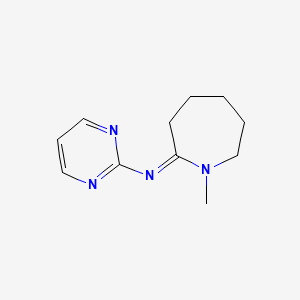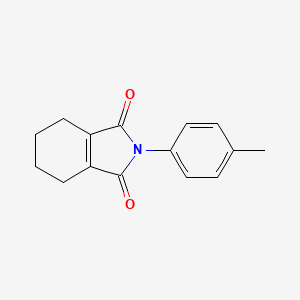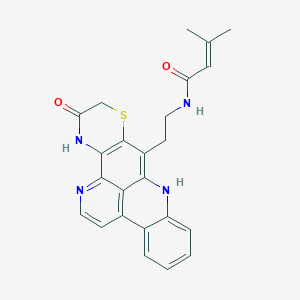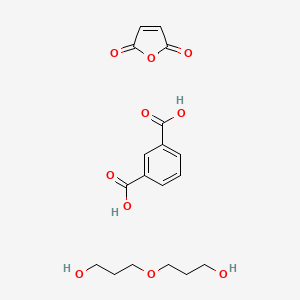
Einecs 258-651-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 258-651-3, also known as orthoboric acid compound with 1,3,5-triazine-2,4,6-triamine, is a chemical compound with the molecular formula C3H6N6.xBH3O3 and a molecular weight of 398.36128 . This compound is known for its flame-retardant properties and is widely used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Einecs 258-651-3 involves the reaction of boric acid with 1,3,5-triazine-2,4,6-triamine in the presence of deionized water. The specific steps are as follows :
- Weigh boric acid, 1,3,5-triazine-2,4,6-triamine, and deionized water accurately.
- Dissolve boric acid and 1,3,5-triazine-2,4,6-triamine in deionized water and stir the solution evenly.
- Add the solution into a reaction kettle and heat it to a temperature between 100°C and 200°C for 18 to 36 hours.
- Rapidly spray the solution into deionized water at a temperature of 20°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The compound is often produced in bulk quantities and packaged in various sizes, such as 25 kg, 500 kg, and 1000 kg bags .
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 258-651-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different borate compounds, while substitution reactions can yield various derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Einecs 258-651-3 has a wide range of scientific research applications, including :
Chemistry: Used as a flame retardant and smoke suppressant in various chemical formulations.
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its potential use in medical applications, such as drug delivery systems.
Industry: Widely used in the textile, fiber, coating, painting, and adhesive industries as a flame retardant and char promoter.
Wirkmechanismus
The mechanism of action of Einecs 258-651-3 involves the release of nonflammable gases such as nitrogen and ammonia, which dilute the flame gases. Additionally, the compound forms a hard glassy layer on the material surface, restraining combustion. The nitrogen and boron in the compound work synergistically to improve its flame-retardant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Einecs 258-651-3 include:
- Melamine cyanurate
- Antimony trioxide
- Zinc stannate
Uniqueness
This compound is unique due to its combination of nitrogen and boron flame-retardant properties. This synergistic effect enhances its performance as a flame retardant, making it more effective than some other compounds in its class .
Eigenschaften
CAS-Nummer |
54649-97-7 |
|---|---|
Molekularformel |
C18H22O10 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
benzene-1,3-dicarboxylic acid;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C8H6O4.C6H14O3.C4H2O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h1-4H,(H,9,10)(H,11,12);7-8H,1-6H2;1-2H |
InChI-Schlüssel |
YLHUFYMLGGTHFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O.C(CO)COCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



